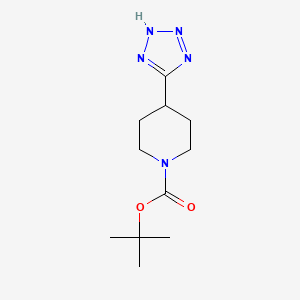Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate
CAS No.: 91419-58-8
Cat. No.: VC11681418
Molecular Formula: C11H19N5O2
Molecular Weight: 253.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91419-58-8 |
|---|---|
| Molecular Formula | C11H19N5O2 |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15) |
| Standard InChI Key | YATXQENSVJAHPY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate has the molecular formula C₁₂H₁₉N₅O₂ and a molecular weight of 253.30 g/mol . The structure comprises a piperidine ring with a tetrazole group at the 4-position and a Boc-protecting group at the 1-position (Fig. 1). The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for carboxylic acids in drug design .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 91419-58-8 | |
| Molecular Formula | C₁₂H₁₉N₅O₂ | |
| Molecular Weight | 253.30 g/mol | |
| Synonyms | 1-Boc-4-(2H-tetrazol-5-yl)piperidine |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the tetrazole group occupying an equatorial position to minimize steric hindrance. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via sequential functionalization of the piperidine ring. A patented method for analogous Boc-protected piperidines involves:
-
Halogen/Magnesium Exchange: Reaction of a bromopyridine derivative with isopropyl magnesium chloride-lithium chloride to generate a Grignard reagent .
-
Nucleophilic Addition: The Grignard reagent reacts with N-Boc-4-piperidone under controlled temperatures (5–20°C) to form a hydroxylated intermediate .
-
Reduction and Deprotection: Boron trifluoride diethyl etherate catalyzes the reduction of the hydroxyl group using triethylsilane, followed by alkaline hydrolysis to remove protective groups .
For tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate, the tetrazole ring is introduced via cycloaddition or substitution. A common approach involves reacting 4-cyano-piperidine-1-carboxylate with sodium azide and ammonium chloride under reflux, followed by Boc protection .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | NaN₃, NH₄Cl, DMF, 100°C, 24 h | 75% | 95% | |
| 2 | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 90% | 99% |
Process Optimization
Key factors affecting yield include:
-
Temperature Control: Excessive heat during tetrazole formation leads to decomposition .
-
Catalyst Selection: Boron trifluoride enhances reduction efficiency but requires strict moisture control .
-
Purification: Recrystallization from methyl tert-butyl ether improves purity to >99% .
Physicochemical Properties
Stability
The compound is stable under inert gas (N₂ or Ar) at 2–8°C but prone to hydrolysis in acidic or basic conditions due to the Boc group .
Biological and Pharmacological Applications
Cholesteryl Ester Transfer Protein (CETP) Inhibition
In a fluorescence-based assay, tetrazole-containing piperidines demonstrated potent CETP inhibition (e.g., compound 40, IC₅₀ = 0.81 µM) . The tetrazole ring mimics the transition state of lipid transfer, making it critical for activity .
Table 3: Biological Activity Data
Analytical Characterization
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume